molecular formula C10H10BrN3O2 B3060141 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid CAS No. 1820666-73-6

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Cat. No.: B3060141
CAS No.: 1820666-73-6
M. Wt: 284.11
InChI Key: IMCDTFDNOQSTDB-UHFFFAOYSA-N
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Description

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 7th position, a propyl group at the 1st position, and a carboxylic acid group at the 5th position of the benzo[d][1,2,3]triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid typically involves the following steps:

    Formation of the benzo[d][1,2,3]triazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the bromine atom: Bromination reactions are carried out using bromine or bromine-containing reagents.

    Attachment of the propyl group: This step involves alkylation reactions using propyl halides.

    Introduction of the carboxylic acid group: Carboxylation reactions are employed to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling reactions: Catalysts such as palladium or copper are often used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
  • 7-Bromo-1-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
  • 7-Bromo-1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid

Uniqueness

7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group at the 1st position and the carboxylic acid group at the 5th position, along with the bromine atom at the 7th position, makes it a versatile compound for various applications.

Properties

IUPAC Name

7-bromo-1-propylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-2-3-14-9-7(11)4-6(10(15)16)5-8(9)12-13-14/h4-5H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCDTFDNOQSTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2Br)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214191
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-73-6
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzotriazole-5-carboxylic acid, 7-bromo-1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
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